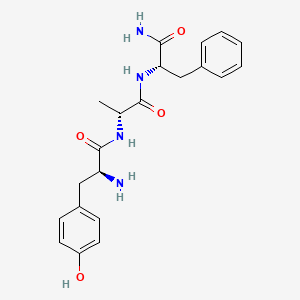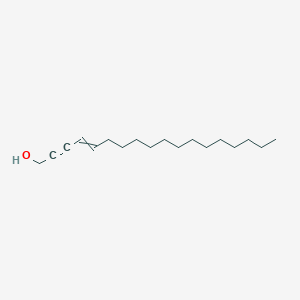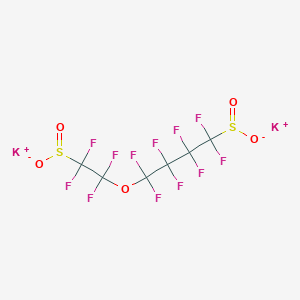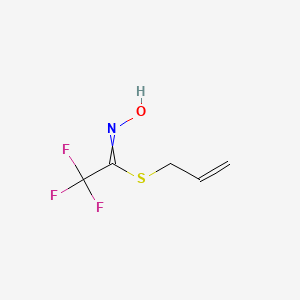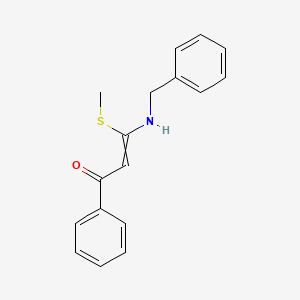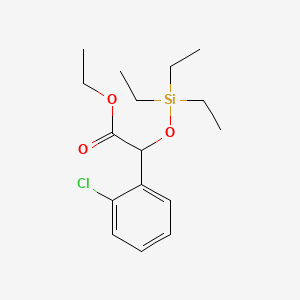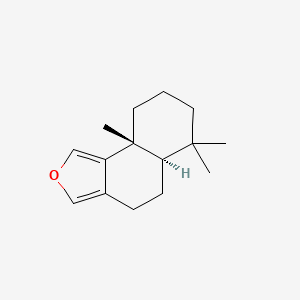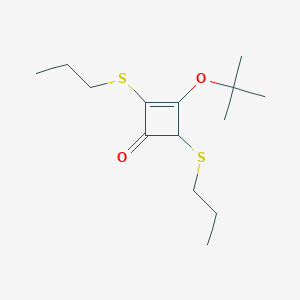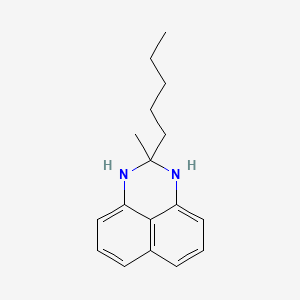
3-Monoacetyldigoxigenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Monoacetyldigoxigenin is a derivative of digoxigenin, a cardenolide steroid that is commonly used in molecular biology as a non-radioactive labeling agent. Digoxigenin itself is derived from the foxglove plant (Digitalis species) and is known for its high specificity in binding to anti-digoxigenin antibodies, making it a valuable tool in various biochemical assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Monoacetyldigoxigenin typically involves the acetylation of digoxigenin. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale acetylation reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Monoacetyldigoxigenin can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acetyl group or other functional groups.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds.
Wissenschaftliche Forschungsanwendungen
3-Monoacetyldigoxigenin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other digoxigenin derivatives.
Biology: Employed in labeling nucleic acids for hybridization assays.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of biosensors and other analytical devices.
Wirkmechanismus
The mechanism of action of 3-Monoacetyldigoxigenin involves its binding to specific antibodies. This binding is highly specific due to the unique structure of the digoxigenin moiety. The molecular targets include nucleic acids and proteins that have been labeled with digoxigenin, allowing for their detection and quantification in various assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Digoxigenin: The parent compound, used widely in molecular biology.
Digitoxigenin: Another cardenolide with similar properties but different functional groups.
Digoxin: A cardiac glycoside used in medicine, structurally related but with additional sugar moieties.
Uniqueness
3-Monoacetyldigoxigenin is unique due to its acetyl group, which can influence its reactivity and binding properties. This modification can enhance its utility in specific applications where altered binding characteristics are desirable.
Eigenschaften
CAS-Nummer |
80680-86-0 |
|---|---|
Molekularformel |
C25H36O6 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
[(3S,5R,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H36O6/c1-14(26)31-17-6-8-23(2)16(11-17)4-5-19-20(23)12-21(27)24(3)18(7-9-25(19,24)29)15-10-22(28)30-13-15/h10,16-21,27,29H,4-9,11-13H2,1-3H3/t16-,17+,18-,19?,20?,21-,23+,24+,25+/m1/s1 |
InChI-Schlüssel |
BRPTXGUNXVNFHJ-KDLVOSJUSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


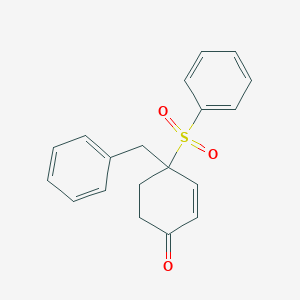
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
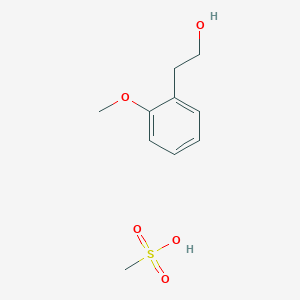
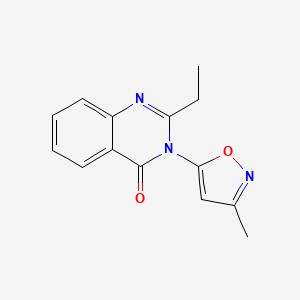
![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
